molecular formula C28H26N4O4S2 B2664651 2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-acetylphenyl)acetamide CAS No. 1185090-27-0

2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-acetylphenyl)acetamide

Cat. No.: B2664651
CAS No.: 1185090-27-0
M. Wt: 546.66
InChI Key: ALPDNCMDDKGGRF-UHFFFAOYSA-N
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Description

The compound 2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-acetylphenyl)acetamide features a complex tricyclic core with a sulfur-containing bridge (8-thia), acetyl groups at positions 11 and 4-acetylphenyl, and a 2-methylphenyl substituent. Structural determination of such compounds often relies on crystallographic tools like SHELX programs, which are widely used for small-molecule refinement .

Properties

IUPAC Name

2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-acetylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O4S2/c1-16-6-4-5-7-22(16)32-27(36)25-21-12-13-31(18(3)34)14-23(21)38-26(25)30-28(32)37-15-24(35)29-20-10-8-19(9-11-20)17(2)33/h4-11H,12-15H2,1-3H3,(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPDNCMDDKGGRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=C(C=C4)C(=O)C)SC5=C3CCN(C5)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-acetylphenyl)acetamide involves multiple steps. The key steps include the formation of the tricyclic core and subsequent functionalization. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the tricyclic structure can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[740

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfur-containing compounds.

    Medicine: Potential therapeutic applications due to its unique structure and reactivity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The tricyclic structure allows it to fit into certain binding sites, potentially inhibiting or activating biological pathways. The sulfur atom and carbonyl groups play a crucial role in these interactions.

Comparison with Similar Compounds

Structural Analog 1: 2-(4-Acetylphenoxy)-N-(o-Tolyl)Acetamide (CAS 17172-81-5)

  • Molecular Formula: C₁₇H₁₇NO₃
  • Molecular Weight : 283.32 g/mol
  • Key Features: Simpler structure with a phenoxy linkage instead of a tricyclic system. Contains an acetylphenoxy group and an o-tolyl (2-methylphenyl) substituent. Safety Profile: Documented safety data highlight standard first-aid measures for inhalation, skin contact, or ingestion, though specific bioactivity data are absent .

Structural Analog 2: 2-[[11-(Hydroxymethyl)-5-(4-Methoxyphenyl)-14-Methyl-2-Oxa-4,6,13-Triazatricyclo[8.4.0.03,8]Tetradeca-1(10),3(8),4,6,11,13-Hexaen-7-Yl]Sulfanyl]-N-(2-Methylphenyl)Acetamide (CAS 867040-59-3)

  • Molecular Formula : C₂₈H₂₇N₃O₄S
  • Molecular Weight : 509.60 g/mol
  • Key Features: Replaces the acetyl group with a hydroxymethyl substituent at position 11. Substitutes 4-methoxyphenyl for 2-methylphenyl, altering electronic properties.

Research Findings and Implications

  • Structural Complexity vs. Bioactivity : The target compound’s tricyclic framework may enhance binding affinity to biological targets compared to simpler analogs like Analog 1. However, Analog 2’s hydroxymethyl and methoxy groups could improve pharmacokinetic properties, such as aqueous solubility .
  • Synthetic Challenges: The tricyclic core of the target compound likely requires multi-step synthesis, whereas Analog 1’s linear structure is more straightforward. Marine actinomycete-derived methods (as in ) or plant-based biosynthesis pathways (as discussed in ) could offer alternative synthetic routes.
  • Safety Considerations : While Analog 1’s safety data provide a baseline for acetamide derivatives, the target compound’s sulfur-containing bridge and acetyl groups may necessitate specialized toxicity studies .

Biological Activity

The compound 2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-acetylphenyl)acetamide is a complex organic molecule with potential pharmacological applications due to its unique structural characteristics. This article reviews its biological activities based on various studies and data available in the literature.

Chemical Structure and Properties

The compound is characterized by:

  • Molecular Formula : C₁₉H₁₇N₅O₃S
  • Molecular Weight : Approximately 363.377 g/mol
  • Structural Features : Contains a tricyclic framework with multiple functional groups, including acetyl and sulfanyl moieties.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

Antimicrobial Activity

Studies have shown that the compound possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values indicate strong activity against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Preliminary investigations suggest that this compound may have cytotoxic effects on various cancer cell lines:

  • Cytotoxicity Testing : The compound demonstrated effectiveness against breast cancer cell lines such as MCF-7 and MDA-MB-231, indicating potential for development as an anticancer agent .

Antioxidant Properties

The antioxidant capacity of the compound has been evaluated through various assays:

  • DPPH and ABTS Assays : The compound showed significant free radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have been conducted to assess the biological activities of compounds related to the target molecule:

  • Study on Antioxidant Capabilities :
    • The hydroethanolic extract containing similar bioactive compounds revealed high levels of flavonoids and polyphenols, correlating with potent antioxidant activity .
  • Antibacterial Testing :
    • A comparative study found that derivatives of the compound exhibited varying degrees of antibacterial activity against common pathogens, reinforcing its potential as a therapeutic agent .
  • In Silico Modeling :
    • Molecular docking studies indicated that the compound interacts favorably with target proteins involved in cancer pathways, suggesting mechanisms through which it may exert its anticancer effects .

Data Table: Biological Activities Overview

Activity TypeTest Organism/Cell LineResultReference
AntibacterialStaphylococcus aureusMIC = 1.56 µg/ml
AntibacterialEscherichia coliSignificant inhibition
CytotoxicMCF-7 Breast Cancer CellsEffective cytotoxicity
CytotoxicMDA-MB-231 Breast Cancer CellsPromising results
AntioxidantDPPH AssayHigh scavenging activity

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